molecular formula C12H13ClN4S B15116062 1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine

1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine

Cat. No.: B15116062
M. Wt: 280.78 g/mol
InChI Key: YHUMPUSXCYEOOQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a 1,3,4-thiadiazol-2-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylamine and 1,3,4-thiadiazole-2-thiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as triethylamine.

    Synthetic Route: The process generally involves the nucleophilic substitution of the 2-chlorophenylamine with the 1,3,4-thiadiazole-2-thiol, followed by cyclization to form the piperazine ring.

    Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding, providing insights into cellular processes.

    Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial, antifungal, and anticancer agent.

    Industry: In industrial settings, it is utilized in the production of specialty chemicals and materials, contributing to advancements in various sectors.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways.

    Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression, leading to various biological effects such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)imidazole and 1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)triazole share structural similarities but differ in their ring systems.

    Uniqueness: The presence of the piperazine ring in this compound imparts distinct physicochemical properties, making it more versatile for various applications compared to its analogs.

Properties

Molecular Formula

C12H13ClN4S

Molecular Weight

280.78 g/mol

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C12H13ClN4S/c13-10-3-1-2-4-11(10)16-5-7-17(8-6-16)12-15-14-9-18-12/h1-4,9H,5-8H2

InChI Key

YHUMPUSXCYEOOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NN=CS3

Origin of Product

United States

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